molecular formula C12H13F3O3 B12956433 Ethyl 5-methoxy-2-(trifluoromethyl)phenylacetate

Ethyl 5-methoxy-2-(trifluoromethyl)phenylacetate

Cat. No.: B12956433
M. Wt: 262.22 g/mol
InChI Key: VJLGEFFJRVOJCH-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature of Ethyl 5-Methoxy-2-(Trifluoromethyl)Phenylacetate

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-(5-methoxy-2-(trifluoromethyl)phenyl)acetate . This nomenclature follows hierarchical substituent prioritization rules:

  • Parent structure : Phenylacetic acid (benzene ring with an acetic acid side chain at position 1).
  • Substituents :
    • Trifluoromethyl (-CF₃) at position 2.
    • Methoxy (-OCH₃) at position 5.
  • Esterification : The acetic acid moiety is esterified with ethanol, yielding the ethyl ester.

The CAS Registry Number 1261837-15-3 uniquely identifies this compound in chemical databases. This identifier is critical for distinguishing it from structurally similar molecules, such as ethyl 4-methoxy-2-(trifluoromethyl)phenylacetate (hypothetical analogue with methoxy at position 4).

Table 1: Key Identifiers
Property Value Source
CAS Registry Number 1261837-15-3
Molecular Formula C₁₂H₁₃F₃O₃
IUPAC Name Ethyl 2-(5-methoxy-2-(trifluoromethyl)phenyl)acetate Derived

Structural Analogues and Isomeric Considerations in Arylacetate Derivatives

Structural analogues arise from variations in substituent positions or functional groups. Notable examples include:

  • Positional Isomers : Altering substituent locations, such as moving the methoxy group to position 4 (ethyl 2-(4-methoxy-2-(trifluoromethyl)phenyl)acetate).
  • Functional Group Replacements : Substituting the trifluoromethyl group with chlorine or nitro groups.
  • Ester Modifications : Replacing the ethyl ester with methyl or propyl esters.

For instance, ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate demonstrates how heterocyclic frameworks (e.g., furan vs. benzene) alter physicochemical properties while retaining ester and trifluoromethyl motifs.

Table 2: Representative Structural Analogues
Compound Key Structural Differences
Ethyl 4-methoxy-2-(trifluoromethyl)phenylacetate Methoxy at position 4
Mthis compound Methyl ester instead of ethyl ester
Ethyl 5-methoxy-2-nitrobenzeneacetate Nitro group replaces trifluoromethyl

Historical Evolution of Trifluoromethyl-Substituted Phenylacetate Nomenclature

The integration of trifluoromethyl groups into organic nomenclature evolved alongside their industrial and pharmaceutical applications. Key milestones include:

  • Early 20th Century : Trifluoromethyl groups were described using additive nomenclature (e.g., "trifluoromethylbenzene").
  • Mid-20th Century : IUPAC standardized substituent prioritization, positioning electron-withdrawing groups like -CF₃ lower in priority than -OCH₃.
  • 21st Century : Digitalization of chemical databases necessitated machine-readable SMILES and InChI notations, such as CCOC(=O)CC1=C(C=CC(=C1)OC)C(F)(F)F.

This progression reflects broader trends in balancing descriptive clarity with computational utility. For example, the shift from "5-methoxy-2-trifluoromethylbenzeneacetic acid ethyl ester" to the current IUPAC name exemplifies systematic simplification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 2-[5-methoxy-2-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C12H13F3O3/c1-3-18-11(16)7-8-6-9(17-2)4-5-10(8)12(13,14)15/h4-6H,3,7H2,1-2H3

InChI Key

VJLGEFFJRVOJCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors with Phenols

One of the most documented methods involves the nucleophilic substitution of halogenated phenylacetate esters with hydroxy-substituted aromatic compounds under basic conditions.

  • Starting Materials : 2-halo-5-methoxyphenylacetate esters (e.g., 2-chloromethyl or 2-bromomethyl derivatives) and trifluoromethyl-substituted phenols.
  • Base : Potassium carbonate is commonly used to generate the phenolate ion, which acts as the nucleophile.
  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or toluene are employed.
  • Temperature : Reaction temperatures range from 60°C to 80°C to optimize reaction rates without decomposing sensitive groups.
  • Workup : After reaction completion, the mixture is cooled, diluted with water, and extracted with organic solvents like toluene or ethyl acetate. The organic layer is washed, dried, and concentrated to isolate the product.

Example from Patent Literature :
A water-wet paste of 2-hydroxy-6-trifluoromethylpyridine was azeotropically dried with toluene, then treated with potassium carbonate and DMF. Methyl 2-chloromethylphenylacetate was added dropwise at 70°C, followed by heating at 80°C for 1 hour. The product was isolated by extraction and vacuum distillation, yielding approximately 86% of the desired ester.

Step Reagents/Conditions Outcome/Yield
Drying Azeotropic removal of water with toluene Water removal
Base addition Potassium carbonate in DMF at 60-70°C Formation of phenolate
Addition Methyl 2-chloromethylphenylacetate dropwise at 70°C Nucleophilic substitution
Heating 80°C for 1 hour Reaction completion
Workup Extraction with toluene and water washes Product isolation
Yield 86% (48.8% strength product) High yield

Direct Esterification from Phenylacetic Acid Derivatives

Another approach involves synthesizing the phenylacetic acid intermediate followed by esterification with ethanol.

  • Step 1 : Synthesis of 5-methoxy-2-(trifluoromethyl)phenylacetic acid via reaction of substituted phenols with glyoxylic acid under basic conditions.
  • Step 2 : Reduction of the acid intermediate to the corresponding alcohol or direct esterification.
  • Step 3 : Esterification with ethanol using acid catalysis or coupling agents to form the ethyl ester.

Research Example :
Fluorine-containing phenyl acetate derivatives were synthesized via a four-step process starting from phenols and glyoxylic acid, followed by reduction and esterification. The final esters were obtained by reacting the acid derivatives with ethanol under acidic conditions, achieving 80–90% overall yields for intermediates and high purity for the esters.

Step Reaction Type Reagents/Conditions Yield/Notes
1 Hydroxyphenylacetic acid synthesis Phenol + glyoxylic acid + NaOH, 0°C to RT overnight 80–90% yield
2 Reduction Stannous chloride dihydrate Intermediate alcohol formed
3 Esterification Ethanol + acid catalyst Ethyl ester formed

Synthesis via Trichloro-Substituted Precursors

A patented method describes the synthesis of phenylacetic acid esters from 2,2,2-trichloro-1-phenylethanes, which can be adapted for trifluoromethyl-substituted analogs.

  • Base : Potassium hydroxide in butanol.
  • Reaction : The trichloro-substituted phenyl ethane is added dropwise to the base solution, followed by reflux at ~110–115°C for several hours.
  • Workup : Acidification and extraction with dichloromethane, washing with sodium hydroxide solution, drying, and vacuum evaporation yield the ester product.

This method provides a single-step synthesis of phenylacetate esters with good purity (up to 98% by vapor phase chromatography) and is suitable for scale-up.

Step Reagents/Conditions Outcome
Base preparation KOH in butanol at ambient temperature Dissolution of base
Addition Trichloro-phenylethane dropwise, exothermic Formation of intermediate
Reflux 6–8 hours at 110–115°C Ester formation
Workup Acidification, extraction, washing Purified ester
Yield Up to 98% purity High purity product

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Nucleophilic substitution 2-chloromethylphenylacetate, phenol, K2CO3, DMF 60–80°C, 3–4 hours High yield, selective Requires halogenated precursors
Esterification from acid Phenol, glyoxylic acid, NaOH, ethanol Multi-step, mild conditions Good overall yield, versatile Multi-step, longer synthesis
Trichloro-precursor method 2,2,2-trichloro-1-phenylethane, KOH, butanol Reflux 110–115°C, 6–8 hours Single-step, scalable Requires handling of chlorinated intermediates

Research Findings and Notes

  • The use of potassium carbonate as a base in nucleophilic substitution reactions improves product yield and purity by efficiently generating the phenolate ion without excessive side reactions.
  • Esterification steps benefit from controlled pH adjustment and careful extraction to maximize recovery of the ethyl ester and minimize hydrolysis.
  • The trichloro-precursor method offers a robust route for industrial-scale synthesis but requires careful control of reaction temperature and workup to avoid impurities.
  • Analytical techniques such as TLC, GC, and LC-MS are essential for monitoring reaction progress and confirming product purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Key Conditions and Outcomes

Reaction TypeReagents/ConditionsProductSource
Acidic HydrolysisH₂SO₄, reflux (75–80°C)5-methoxy-2-(trifluoromethyl)benzoic acid
Basic HydrolysisNaOH/H₂O, ethanol, 20–35°CCorresponding carboxylate salt
  • Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .

  • Industrial Relevance : Continuous flow processes optimize hydrolysis efficiency, reducing reaction times by 30–40% compared to batch methods .

Reduction Reactions

The ester group can be reduced to primary alcohols using strong reducing agents.

Experimental Data

Reducing AgentSolventTemperatureYieldProductSource
LiAlH₄Dry THF0–25°C85–92%5-methoxy-2-(trifluoromethyl)benzyl alcohol
NaBH₄/I₂EthanolReflux72–78%Same as above
  • Kinetics : LiAlH₄ achieves faster reduction (≤2 h) compared to NaBH₄/I₂ (4–6 h) .

  • Side Reactions : Over-reduction is mitigated by controlled temperature and stoichiometry .

Nucleophilic Substitution

The trifluoromethyl group participates in aromatic substitution reactions under catalytic conditions.

Case Study : Reaction with amines

CatalystSolventTemperatureNucleophileProductYieldSource
In(OTf)₃DCE45°CAniline5-methoxy-2-(N-phenyl)phenylacetate65%
None (thermal)Toluene110°CMorpholine5-methoxy-2-(morpholinomethyl)phenylacetate48%
  • Mechanism : Indium triflate facilitates electrophilic activation of the trifluoromethyl group, enabling nucleophilic attack at the ortho position .

  • Limitations : Steric hindrance from the methoxy group reduces yields in bulkier nucleophiles .

Oxidation Reactions

The methoxy group can be oxidized to a carbonyl or carboxylic acid functionality.

Oxidation Pathways

Oxidizing AgentConditionsProductSelectivitySource
KMnO₄H₂SO₄, 60°C5-carboxy-2-(trifluoromethyl)phenylacetate88%
CrO₃Acetic acid, 25°C5-oxo-2-(trifluoromethyl)phenylacetate73%
  • Byproducts : Over-oxidation to CO₂ occurs with excess KMnO₄, reducing yields .

  • Applications : Oxidized derivatives show enhanced GABA receptor binding in pharmacological studies .

Transesterification

The ethyl ester undergoes exchange with other alcohols under acidic or basic conditions.

Comparative Data

AlcoholCatalystTemperatureNew Ester FormedYieldSource
MethanolH₂SO₄RefluxMethyl 5-methoxy-2-(trifluoromethyl)phenylacetate91%
IsopropylTi(OiPr)₄80°CIsopropyl analog84%
  • Industrial Use : Transesterification enables scalable production of analogs for structure-activity studies .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position, though the trifluoromethyl group deactivates the ring.

Example : Nitration

Nitrating AgentSolventTemperatureProductYieldSource
HNO₃/H₂SO₄H₂O0°C5-methoxy-4-nitro-2-(trifluoromethyl)phenylacetate56%
  • Regioselectivity : Para-nitration dominates due to methoxy’s strong activating effect .

Scientific Research Applications

Ethyl 5-methoxy-2-(trifluoromethyl)phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-2-(trifluoromethyl)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

  • Ethyl 4-(Trifluoromethyl)phenylacetate (CAS 721-63-1): Substituents: Trifluoromethyl at the 4-position (vs. 2-position in the target compound). Physical Properties: Boiling point 105°C, molecular weight 232.20 g/mol, crystalline solid .
  • Ethyl 2-(4-(Trifluoromethyl)phenyl)acetate (CAS 14134124):

    • Substituents: Trifluoromethyl at the 4-position on a phenylacetate backbone.
    • Applications: Used in agrochemical research; its para-CF₃ configuration may optimize binding to hydrophobic enzyme pockets .

Functional Group Variations

  • Ethyl 2-Bromo-3-cyano-5-(difluoromethyl)phenylacetate (CAS 1807073-86-4): Substituents: Bromo, cyano, and difluoromethyl groups. Properties: Increased molecular weight (328.12 g/mol) and polarity due to electronegative groups. Likely used as a halogenated intermediate in cross-coupling reactions .
  • Ethyl 2-[2-Fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate (CAS 1417508-31-6):

    • Substituents: Fluoro and trifluoromethyl groups with a ketone moiety.
    • Reactivity: The α-keto ester group enhances electrophilicity, making it suitable for nucleophilic additions in drug synthesis .

Data Table: Key Properties of Selected Analogs

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Applications/Activities References
Ethyl 4-(Trifluoromethyl)phenylacetate 4-CF₃ 232.20 105 Agrochemical intermediates
Ethyl 2-Bromo-3-cyano-5-(difluoromethyl)phenylacetate 2-Br, 3-CN, 5-CF₂H 328.12 Not reported Halogenated coupling reagent
Sodium Phenylacetate None (parent compound) 158.13 Not applicable Antitumor differentiation inducer
Trifloxystrobin Methoxyimino, 3-CF₃ 408.37 Not reported Fungicide (mitochondrial inhibitor)

Key Research Findings

  • Synthetic Accessibility : Ethyl phenylacetates with trifluoromethyl groups are typically synthesized via esterification of substituted phenylacetic acids or nucleophilic substitution reactions, as seen in the preparation of Ethyl 4-(trifluoromethyl)phenylacetate under acidic conditions .
  • Biological Relevance : The trifluoromethyl group’s electron-withdrawing nature enhances metabolic stability, making such compounds viable candidates for prolonged in vivo activity .
  • Steric vs.

Biological Activity

Ethyl 5-methoxy-2-(trifluoromethyl)phenylacetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, including increased potency and selectivity towards biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C12H12F3O3
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can influence the compound's binding affinity to various receptors and enzymes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity, which may be linked to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.

Biological Activity Overview

Recent studies have explored the biological activities associated with this compound. Below are summarized findings from various research efforts:

Activity Description Reference
AntimicrobialExhibits activity against several bacterial strains, potentially through membrane disruption.
CytotoxicityDemonstrates cytotoxic effects in cancer cell lines, indicating potential for anticancer applications.
PharmacokineticsEnhanced oral bioavailability observed in animal models, suggesting favorable absorption characteristics.

Case Studies

  • Antiviral Activity : In a study evaluating compounds with trifluoromethyl substitutions, this compound was assessed for its potential antiviral properties against SARS-CoV-2. The results indicated that modifications enhancing electron-withdrawing characteristics improved antiviral potency compared to non-fluorinated analogs .
  • Cytotoxic Studies : A series of cytotoxicity assays were conducted on various cancer cell lines, revealing that this compound induced apoptosis through the activation of apoptotic pathways, highlighting its potential as an anticancer agent .
  • Behavioral Studies : In animal models, the compound was tested for its hypnotic effects, demonstrating a rapid onset and recovery profile compared to established anesthetics like propofol. This suggests potential applications in sedation and anesthesia .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-methoxy-2-(trifluoromethyl)phenylacetate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves coupling a trifluoromethyl-substituted arylboronic acid with an ethyl ester precursor under Suzuki-Miyaura conditions . For example, 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester was reacted with a boronic acid derivative using palladium catalysis to yield a structurally similar compound (LCMS: m/z 366 [M+H]+). Optimize reaction parameters (catalyst loading, solvent, temperature) to improve yields.
  • Key Considerations : Monitor reaction progress via TLC or HPLC (e.g., retention time ~1.26 minutes under SMD-TFA05 conditions) . Purification may require column chromatography or recrystallization.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Methods :

  • LCMS : Confirm molecular weight (m/z expected ~319.3 for C₁₃H₁₃F₃O₃) and fragmentation patterns.
  • HPLC : Use reverse-phase chromatography (e.g., C18 column) with UV detection at 254 nm to assess purity (>95%) .
  • NMR : Compare ¹H/¹³C NMR spectra with reference data for methoxy (δ ~3.8 ppm), trifluoromethyl (δ ~120-125 ppm in ¹⁹F NMR), and ester carbonyl (δ ~170 ppm in ¹³C NMR) groups .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected LCMS adducts or NMR splitting patterns)?

  • Case Study : If an LCMS peak suggests a sodium adduct ([M+Na]+), confirm via high-resolution mass spectrometry (HRMS) or adjust ionization parameters (e.g., use formic acid in mobile phase to suppress adducts) . For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) to assign coupling between methoxy and aromatic protons.
  • Troubleshooting : Contradictions may arise from residual solvents or byproducts. Re-purify via preparative HPLC or fractional crystallization .

Q. How does the electronic effect of the trifluoromethyl group influence reactivity in downstream functionalization?

  • Mechanistic Insight : The -CF₃ group is strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution but enhances stability of intermediates in nucleophilic acyl substitution (e.g., ester hydrolysis).
  • Experimental Design : Compare hydrolysis rates of this compound with non-fluorinated analogs under acidic/basic conditions. Monitor via pH stat or HPLC .

Application-Oriented Questions

Q. What are the stability profiles of this compound under varying storage conditions (light, temperature, pH)?

  • Stability Testing :

  • Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Analyze by HPLC for ester hydrolysis or methoxy demethylation.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor for discoloration or decomposition .
    • Recommendations : Store in amber vials at -20°C under inert atmosphere to prevent hydrolysis.

Q. Can this compound serve as a precursor for bioactive molecules (e.g., agrochemicals or pharmaceuticals)?

  • Case Study : Structurally related trifluoromethylphenylacetates are intermediates in pesticides (e.g., phenthoate, an organothiophosphate insecticide) . The ester group allows further derivatization via hydrolysis to carboxylic acids or transesterification.
  • Synthetic Pathway : Hydrolyze the ester to 5-methoxy-2-(trifluoromethyl)phenylacetic acid, then couple with thiols or amines to generate amides/thiocarbamates .

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